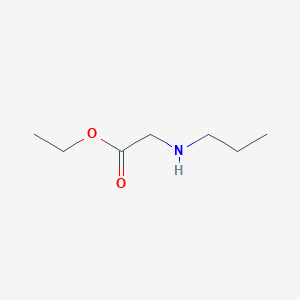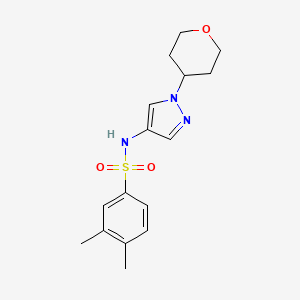
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EMBA and belongs to the class of amide derivatives.
Mécanisme D'action
The mechanism of action of EMBA is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and bacterial cell division. EMBA has also been reported to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
EMBA has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial cells by disrupting their cell division process. EMBA has been reported to reduce inflammation by modulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
EMBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been reported to have low toxicity and can be used in various in vitro and in vivo experiments. However, EMBA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer or bacterial infection being studied.
Orientations Futures
There are several future directions for the study of EMBA. Further research is needed to fully understand its mechanism of action and to optimize its efficacy for cancer and bacterial infection treatment. EMBA can also be studied for its potential use in combination with other drugs for synergistic effects. Additionally, EMBA can be studied for its potential use as a diagnostic tool for cancer detection. Further research is needed to explore the full potential of EMBA in various scientific research fields.
Conclusion:
In conclusion, EMBA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized for high yield and purity. EMBA has been studied for its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases. Its mechanism of action is not fully understood, but it has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. EMBA has several advantages for lab experiments, but its efficacy may vary depending on the type of cancer or bacterial infection being studied. Further research is needed to fully explore the potential of EMBA in various scientific research fields.
Méthodes De Synthèse
The synthesis of EMBA involves the reaction of 4-ethoxybenzoyl chloride with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine in the presence of triethylamine. The final product is obtained after purification using column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
EMBA has been studied for its potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. EMBA has been studied for its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases. It has also been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-23-15-7-5-14(6-8-15)11-17(22)19-16(13(2)3)12-21-10-9-18-20-21/h5-10,13,16H,4,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYUTQQYQFQWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)

![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)


![8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773877.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2773878.png)
![2-(((3-(4-Chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2773879.png)
